molecular formula C10H6N4O2 B2571977 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1087792-12-8

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2571977
CAS No.: 1087792-12-8
M. Wt: 214.184
InChI Key: GSXPPLSNUYMWNQ-UHFFFAOYSA-N
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Description

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a unique fusion of pyrano, pyrazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPPLSNUYMWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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